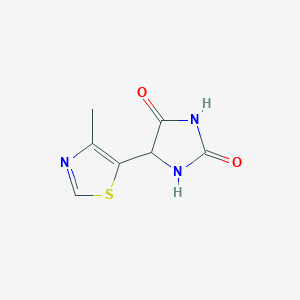

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of 4-methyl-1,3-thiazole with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of alkylated thiazole derivatives.

Scientific Research Applications

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biological Studies: Investigated for its role in enzyme inhibition and interaction with biological macromolecules

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione

- 2-Mercapto-4-methyl-5-thiazoleacetic acid

- 4-Methyl-5-(2-ethoxyethyl)thiazole

Uniqueness

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to the presence of both thiazole and imidazolidine rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H7N3O2S

- Molecular Weight : 185.21 g/mol

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 10 µM , indicating effective growth inhibition.

- HepG2 (liver cancer) : Similar cytotoxic effects were observed with an IC50 around 12 µM .

The mechanism of action appears to involve the induction of apoptotic pathways via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic and extrinsic apoptotic pathways in cancer cells.

- Cytokine Modulation : It regulates the expression of inflammatory cytokines, thus modulating immune responses.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines .

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing sarcoma tumors revealed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg , resulting in a 70% reduction in tumor volume after two weeks of treatment .

Study 2: Anti-inflammatory Response

In another study focusing on inflammation, the compound was tested on LPS-stimulated macrophages. Results indicated a 40% decrease in TNF-alpha production at a concentration of 25 µM , suggesting its potential as an anti-inflammatory agent .

Data Table

| Biological Activity | Cell Line / Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Growth inhibition |

| Anticancer | HepG2 | 12 | Growth inhibition |

| Anti-inflammatory | LPS-stimulated macrophages | 25 | Decreased TNF-alpha production |

| Tumor Reduction (in vivo) | Sarcoma-bearing mice | N/A | 70% tumor volume reduction |

Properties

IUPAC Name |

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPAGAKSXLWFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2C(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.